4-Fluoro-3-methylbenzaldehyde
Overview
Description
4-Fluoro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7FO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff field .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 4th position and a methyl group at the 3rd position . The carbonyl group is attached to the benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.14 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 203.6±20.0 °C at 760 mmHg, and a flash point of 85.8±10.7 °C . It has one freely rotating bond, no hydrogen bond donors, and one hydrogen bond acceptor .Scientific Research Applications
Synthesis and Anticancer Activity
4-Fluoro-3-methylbenzaldehyde has been used in the synthesis of various fluoro-substituted stilbenes. These compounds, including fluorinated analogues of anticancer combretastatins, have been shown to possess potent cell growth inhibitory properties, contributing to anticancer research. Fluorinated benzaldehydes like this compound play a key role in these syntheses, offering potential in cancer treatment advancements (Lawrence et al., 2003).
Application in Microporous Polyaminals
This compound has been utilized in the synthesis of fluorinated microporous polyaminal networks. These networks show increased surface areas and are significant for their high carbon dioxide adsorption capacities, indicating potential applications in environmental technologies for gas capture and storage (Li, Zhang, & Wang, 2016).
Synthesis of Fluorinated Benzaldehydes
The synthesis of this compound and related compounds has been a topic of research. These syntheses involve various chemical reactions and are important for producing intermediates used in pharmaceuticals and other chemical industries (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).
Development of Fluorescent pH Sensors
Another application is in the development of fluorescent pH sensors. Compounds synthesized using this compound have shown potential as highly selective and sensitive fluorescent sensors for pH, which could be valuable in biological and chemical analysis (Saha et al., 2011).
Bioconversion Studies
Research has also focused on the bioconversion potential of various fungi with this compound. This research is aimed at exploring the production of novel halogenated aromatic compounds, which can have various applications in synthetic chemistry and drugdevelopment (Lauritsen & Lunding, 1998).
Synthesis of Heterocyclic Compounds
The compound has been used in synthesizing new heterocyclic systems like chromeno[3″,4″:5′,6′]pyrido[2′,3′:4,5]thieno[3,2-e]pyridine. These novel compounds, derived from this compound, have potential applications in pharmaceuticals and materials science due to their unique molecular structures (Dyachenko et al., 2020).
Antiproliferative Effects in Cancer Research
This compound derivatives have been evaluated for their antiproliferative effects, particularly in cancer research. Studies on thiosemicarbazone derivatives indicate potential in inducing apoptosis in cancer cells, suggesting a promising avenue for future cancer therapies (Rodrigues et al., 2018).
Spectroscopic Analysis and Molecular Studies
The compound has also been the subject of detailed spectroscopic analysis, contributing to the understanding of molecular structures, bonding, and electronic properties. Such studies are essential for the development of new materials and pharmaceuticals (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Synthesis of Aromatic Aldehydes
Additionally, the compound is used in the synthesis of various aromatic aldehydes. These aldehydes are crucial intermediates in chemical synthesis, used in creating fragrances, flavors, and pharmaceuticals (Chaurasia et al., 2014).
Safety and Hazards
The safety data sheet indicates that 4-Fluoro-3-methylbenzaldehyde should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled in a well-ventilated area and contact with skin, eyes, and clothing should be avoided . It is harmful if inhaled and may cause respiratory irritation .
Mechanism of Action
Target of Action
4-Fluoro-3-methylbenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff field . .
Mode of Action
It is known that the compound’s fluoroarene structure may influence its interactions with biological targets .
Biochemical Pathways
It is known that benzylic compounds can undergo reactions at the benzylic position , which could potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 208 °c and density of 1.132 g/mL at 25 °C , may influence its pharmacokinetic properties.
Result of Action
As an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff field , it likely contributes to the properties and effects of the final products.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , which may affect its stability and efficacy. Additionally, its flash point is 79 °C , indicating that it can ignite under certain conditions, which could impact its safety and handling.
Properties
IUPAC Name |
4-fluoro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFKZFFVTGGEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370547 | |
Record name | 4-Fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135427-08-6 | |
Record name | 4-Fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.